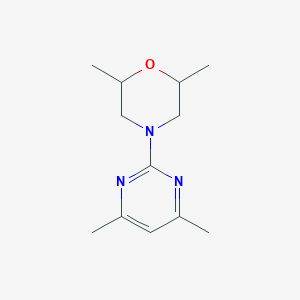

4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

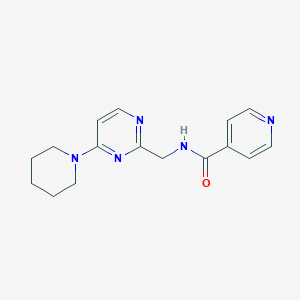

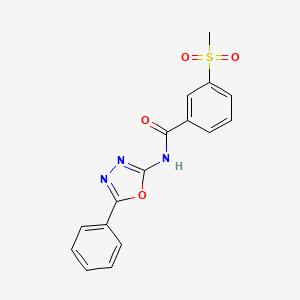

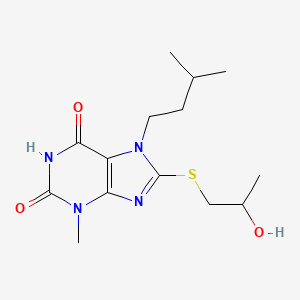

The compound is a derivative of pyrimidine, which is a basic aromatic ring consisting of nitrogen and carbon atoms . Pyrimidine derivatives have been widely used in the pharmaceutical industry and have various biological activities .

Molecular Structure Analysis

The molecular structure of a compound is typically determined using techniques such as NMR spectroscopy and X-ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, pyrimidine derivatives have been found to exhibit corrosion inhibition properties .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using computational methods . These properties include density, melting point, boiling point, refractive index, and flash point .Scientific Research Applications

1. Photophysical Properties and pH-Sensing Application

A study by Yan et al. (2017) focused on the design and synthesis of pyrimidine-phthalimide derivatives, including 2-(4,6-dimethylpyrimidin-2-yl)isoindoline-1,3-dione. These compounds exhibited solid-state fluorescence emission and positive solvatochromism. Their unique photophysical properties make them promising for the development of colorimetric pH sensors and logic gates for specific applications (Han Yan et al., 2017).

2. Inhibitors of the PI3K-AKT-mTOR Pathway

Hobbs et al. (2019) explored the use of 4-(Pyrimidin-4-yl)morpholines, including derivatives similar to 4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine, as pharmacophores for inhibiting the PI3K and PIKK pathways. These pathways are crucial in cell growth and survival, indicating potential applications in cancer treatment (H. Hobbs et al., 2019).

3. Crystal Structure and Theoretical Calculation

Ren et al. (2006) synthesized a compound closely related to this compound and conducted X-ray diffraction and theoretical calculations. Such studies are vital for understanding the structural and electronic properties of these compounds, which can influence their reactivity and potential applications (Y. Ren et al., 2006).

4. Synthesis and Properties of Pyrimidine Derivatives

Monka et al. (2020) investigated the synthesis and properties of thiosulfoesters with a pyrimidine moiety, an area closely related to this compound. This research contributes to the development of new methods for synthesizing pyrimidine sulfenamides, which can have practical applications (N. Monka et al., 2020).

5. Antifungal Effect of Pyrimidine Derivatives

A study by Jafar et al. (2017) synthesized and evaluated the antifungal effects of various pyrimidine derivatives. These findings could lead to the development of new antifungal agents and expand the understanding of the biological activities of pyrimidine compounds (N. N. Jafar et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-(4,6-dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-8-5-9(2)14-12(13-8)15-6-10(3)16-11(4)7-15/h5,10-11H,6-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBLDEOSFHRALC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC(=CC(=N2)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2628750.png)

![3-(2-fluorobenzyl)-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2628752.png)

![ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)piperidine-1-carboxylate](/img/structure/B2628753.png)

![4-(2,4-Dichlorobenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2628756.png)

![3-benzyl-N-isopropyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2628759.png)

![(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2628760.png)

![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2628768.png)

![2-[1-(Bromomethyl)cyclopropyl]oxane](/img/structure/B2628771.png)